3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16347473
InChI: InChI=1S/C18H23N5O3/c24-15(13-23-16(25)18(20-17(23)26)6-2-3-7-18)22-11-9-21(10-12-22)14-5-1-4-8-19-14/h1,4-5,8H,2-3,6-7,9-13H2,(H,20,26)
SMILES:
Molecular Formula: C18H23N5O3
Molecular Weight: 357.4 g/mol

3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS No.:

Cat. No.: VC16347473

Molecular Formula: C18H23N5O3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione -

Specification

Molecular Formula C18H23N5O3
Molecular Weight 357.4 g/mol
IUPAC Name 3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Standard InChI InChI=1S/C18H23N5O3/c24-15(13-23-16(25)18(20-17(23)26)6-2-3-7-18)22-11-9-21(10-12-22)14-5-1-4-8-19-14/h1,4-5,8H,2-3,6-7,9-13H2,(H,20,26)
Standard InChI Key JQXOHGXKBQYWKB-UHFFFAOYSA-N
Canonical SMILES C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=N4

Introduction

The compound 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione is a spirocyclic molecule with potential applications in medicinal chemistry. Its structure features a spiro-fused diazaspiro[4.4]nonane core, a piperazine ring substituted with a pyridine moiety, and an oxoethyl group. Such structural motifs are often associated with bioactivity, making this compound a candidate for pharmaceutical research.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the Spirocyclic Core: Cyclization reactions using amines and carbonyl precursors.

  • Piperazine Substitution: Introduction of the pyridin-2-yl group onto the piperazine ring via alkylation or acylation.

  • Attachment of the Oxoethyl Group: Addition of a 2-oxoethyl moiety through nucleophilic substitution or reductive amination.

For example:

  • A Strecker reaction can be used to form intermediates containing nitrile groups, which are subsequently converted into lactams.

  • Piperazine derivatives are often synthesized by reacting piperazine with halogenated pyridine derivatives.

Biological Activities

Compounds containing similar structural features have demonstrated diverse biological activities:

  • GPCR Modulation: Piperazine-based compounds are known to act as agonists or antagonists for G protein-coupled receptors (GPCRs), which are critical in CNS disorders .

  • Antiviral Activity: Related compounds have shown moderate activity against viruses such as HIV-1 and HSV-1 .

  • Anti-inflammatory Potential: The presence of ketones and nitrogen heterocycles suggests possible COX-2 inhibitory activity .

While specific data on this compound's biological activity is limited, its structural analogs indicate potential as a lead molecule in drug discovery.

Applications in Medicinal Chemistry

This compound's unique structure makes it a promising candidate for:

  • Central Nervous System (CNS) Disorders: The piperazine-pyridine motif is often explored in drugs targeting dopamine or serotonin transporters .

  • Antimicrobial Agents: Spirocyclic lactams have shown antibacterial and antifungal properties in related studies .

  • Anti-inflammatory Drugs: The oxoethyl group enhances affinity for cyclooxygenase enzymes, suggesting anti-inflammatory potential .

Analytical Data

Key techniques for characterizing this compound include:

  • NMR Spectroscopy: Provides information on chemical shifts for protons and carbons in the spirocyclic and piperazine rings.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines the three-dimensional structure of the molecule.

  • IR Spectroscopy: Identifies functional groups such as carbonyl (C=O) stretches.

Challenges and Future Directions

While the compound has promising structural features:

  • Its pharmacokinetics (absorption, distribution, metabolism, excretion) need further study.

  • Toxicological profiles must be established to ensure safety.

  • Optimization through structure-activity relationship (SAR) studies could enhance efficacy.

Future research could focus on developing derivatives with improved biological activity and reduced side effects.

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